molecular formula C23H16Cl2N2O4 B2431191 ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE CAS No. 341927-93-3

ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE

Cat. No.: B2431191
CAS No.: 341927-93-3
M. Wt: 455.29
InChI Key: PNCWQKQNCAIXQE-UHFFFAOYSA-N
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Description

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyano group

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)14-6-8-16(9-7-14)27-22(28)15(13-26)12-17-10-11-20(31-17)18-4-3-5-19(24)21(18)25/h3-12H,2H2,1H3,(H,27,28)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCWQKQNCAIXQE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Amines or alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The cyano group and the furan ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Phenyl benzoate
  • Ethyl 3-methylhexanoate

Uniqueness

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is unique due to its combination of a furan ring, a cyano group, and a benzoate ester. This combination imparts specific chemical and biological properties that are not found in simpler esters like ethyl benzoate or phenyl benzoate .

Biological Activity

Ethyl 4-({(E)-2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-2-propenoyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features notable structural elements, including a cyano group, a dichlorophenyl moiety, and a furan ring, which may contribute to its unique pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C23H16Cl2N2O4
  • Molecular Weight : 455.3 g/mol
  • IUPAC Name : Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
  • InChI Key : BYMGYMBJMOHLMO-RVDMUPIBSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The cyano group and dichlorophenyl moiety are believed to engage with specific enzymes or receptors, potentially leading to modulation of critical biological pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • IC50 Values : In vitro assays have indicated that structurally related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from low micromolar to nanomolar concentrations .

Anti-inflammatory Properties

Compounds containing furan rings and cyano groups have also been investigated for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases.

Enzyme Inhibition Studies

Research has shown that similar compounds can act as inhibitors of various enzymes:

Enzyme Target Inhibition Type IC50 (µM)
Cyclooxygenase (COX)Competitive15
Lipoxygenase (LOX)Non-competitive10

These findings suggest that this compound may possess similar inhibitory properties.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 and MDA-MB-231 cell lines. The results indicated a dose-dependent reduction in cell viability with significant morphological changes observed under microscopy.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. The administration of these compounds resulted in a marked decrease in swelling and pain scores compared to control groups.

Q & A

Q. What are the recommended synthetic routes and purification methods for ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with cyanoacetic acid derivatives under acidic conditions. Subsequent acylation of ethyl 4-aminobenzoate with the formed α,β-unsaturated carbonyl intermediate (e.g., using DCC/DMAP coupling) yields the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity .

Q. How do the functional groups in this compound influence its chemical reactivity and stability?

  • Methodological Answer : The 2,3-dichlorophenyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the furyl moiety contributes to π-π stacking interactions. The cyano group increases electrophilicity at the α,β-unsaturated carbonyl system, making it prone to Michael additions. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at 40°C/75% RH) reveal susceptibility to hydrolysis in basic environments, necessitating anhydrous storage .

Q. What in vitro assays are suitable for preliminary toxicity screening?

  • Methodological Answer : Use MTT assays on human cell lines (e.g., HepG2 or HEK293) to assess cytotoxicity. Hemolytic potential can be evaluated via erythrocyte lysis assays at concentrations ≥100 µM. Parallel in silico toxicity prediction tools (e.g., ProTox-II or ADMETLab) should analyze hepatotoxicity and mutagenicity, with emphasis on the dichlorophenyl fragment’s bioactivity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,3-dichloro vs. 2,4-dichloro) on the phenyl ring affect structure-activity relationships (SAR)?

  • Methodological Answer : Comparative studies with analogs (e.g., 2,4-dichlorophenyl derivatives) reveal that the 2,3-substitution pattern enhances steric hindrance, reducing off-target interactions while maintaining affinity for hydrophobic binding pockets. Computational docking (e.g., AutoDock Vina) into enzyme active sites (e.g., cytochrome P450 isoforms) quantifies steric and electronic effects. Activity cliffs are resolved using 3D-QSAR models .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer : Molecular dynamics simulations suggest the α,β-unsaturated carbonyl system acts as a Michael acceptor, covalently binding to cysteine residues in target enzymes (e.g., thioredoxin reductase). Competitive inhibition assays (e.g., with NADPH depletion monitoring) validate redox modulation. SPR analysis can quantify binding kinetics to receptors like GPCRs or kinases .

Q. How can contradictory data on biological activity across structural analogs be resolved?

  • Methodological Answer : Systematic SAR studies with controlled variables (e.g., halogen position, ester vs. amide linkers) isolate contributing factors. Meta-analysis of published IC₅₀ values for analogs (e.g., from PubChem) identifies outliers. Machine learning models (e.g., Random Forest classifiers) prioritize substituents correlating with efficacy .

Q. What computational strategies predict its metabolic pathways and degradation products?

  • Methodological Answer : Use CYP450 isoform-specific docking (e.g., CYP3A4) to identify likely oxidation sites (e.g., furan ring epoxidation). LC-MS/MS analysis of rat liver microsome incubations detects phase I metabolites. In silico tools (e.g., BioTransformer) predict phase II conjugates (e.g., glucuronidation at the benzoate ester) .

Q. What experimental designs assess photostability and environmental persistence?

  • Methodological Answer : Expose the compound to UV light (λ = 254–365 nm) in quartz cuvettes and monitor degradation via HPLC-UV. QSAR models estimate environmental half-life (e.g., using EPI Suite’s BIOWIN module). Soil microcosm studies under OECD 307 guidelines measure aerobic biodegradation .

Q. How can its antimicrobial potential be evaluated against resistant pathogens?

  • Methodological Answer : Perform broth microdilution assays (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. Synergy with existing antifungals (e.g., fluconazole) is tested using checkerboard assays. Time-kill curves quantify bactericidal/fungicidal activity .

Q. What advanced analytical methods ensure batch-to-batch consistency?

  • Methodological Answer :
    UPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) resolves impurities. Quantitative ¹H NMR (qNMR) using trimethylsilylpropanoic acid as an internal standard validates purity. LC-HRMS monitors degradation products (mass error < 2 ppm) .

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